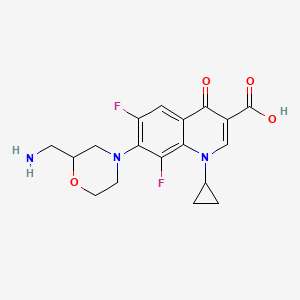

7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

描述

Y 26611 is a biochemical.

生物活性

7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, also known as compound 28 or Y-26611, is a synthetic derivative of quinolone antibiotics. It has garnered attention for its potential antibacterial properties and reduced neurotoxic effects compared to other quinolone derivatives. This article explores its biological activity, focusing on its antibacterial efficacy, structure-activity relationships (SAR), and potential applications in treating infections.

- Molecular Formula : C18H19F2N3O4

- CAS Number : 146805-34-7

- IUPAC Name : 7-[2-(aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

- Purity : ≥95%

Antibacterial Activity

Research has demonstrated that compound 28 exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been compared to well-known quinolones such as ciprofloxacin, norfloxacin, and ofloxacin.

Comparative Efficacy

| Bacterial Type | Compound 28 Activity | Ciprofloxacin Activity | Norfloxacin Activity | Ofloxacin Activity |

|---|---|---|---|---|

| Gram-positive | Superior | Moderate | Moderate | Moderate |

| Gram-negative | Equipotent | Superior | Inferior | Inferior |

In systemic infection models in mice, compound 28 demonstrated excellent therapeutic efficacy attributed to its potent antibacterial activity and favorable physicochemical properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the morpholino group at position 7 enhances the antibacterial potency of the compound. Modifications to the quinolone core structure influence the spectrum of activity and toxicity profile. The specific substitution patterns contribute to improved efficacy against resistant strains of bacteria while minimizing neurotoxic side effects commonly associated with other quinolones .

Neurotoxicity Profile

One significant advantage of compound 28 is its reduced neurotoxic excitatory adverse reactions when compared with other derivatives. Studies have shown that when combined with nonsteroidal anti-inflammatory drugs (NSAIDs), such as fenbufen, the convulsive activities are markedly diminished . This characteristic makes it a promising candidate for further development in clinical settings.

Case Studies and Research Findings

- Antibacterial Testing : A series of in vitro tests revealed that compound 28 exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) strains compared to traditional antibiotics.

- Neurotoxicity Assessment : Electrophysiological studies demonstrated that compound 28's interaction with neuronal pathways resulted in significantly lower excitatory responses than those observed with standard quinolone treatments .

- Mycoplasma Contamination Prevention : Research indicated that compound 28 effectively prevents mycoplasma contamination in cell cultures at concentrations significantly lower than those required for ciprofloxacin, showcasing its potential use in biotechnology applications .

科学研究应用

Antimycoplasmal Activity

One of the primary applications of this compound is its effectiveness against mycoplasma contamination in cell cultures. Mycoplasmas are a significant concern in both animal and plant cell cultures as they can cause substantial morphological and physiological changes. Research indicates that this compound exhibits superior anti-mycoplasma activity with low cytotoxicity, making it a valuable agent for preventing or eliminating such contamination.

Case Study: Efficacy Against Mycoplasma

A study demonstrated that the compound effectively inhibits the growth of various mycoplasma species at minimal inhibitory concentrations (MICs). For example, the MIC for mycoplasma was found to be as low as 0.2 µg/ml, significantly lower than that of traditional antibiotics like ciprofloxacin . This highlights the compound's potential as a safer alternative for maintaining sterile conditions in cell culture environments.

Antibacterial Properties

The compound also shows promising antibacterial activity. It has been tested against several bacterial strains, including Staphylococcus aureus, where it displayed an MIC value of 0.0063 µg/ml, indicating it is approximately four times more potent than some control compounds . This property positions it as a potential candidate for developing new antibacterial agents.

Table: Antibacterial Activity Comparison

| Bacterial Strain | MIC (µg/ml) | Control Compound MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 0.0063 | 0.025 |

| Escherichia coli | TBD | TBD |

| Mycoplasma species | 0.2 | 4 (ciprofloxacin) |

Physicochemical Studies

Research into the physicochemical properties of this compound has revealed insights into its stability and behavior under various conditions. Studies have shown that the dihydrate form of the compound remains stable under ambient conditions but can convert to monohydrate upon drying . Understanding these properties is crucial for optimizing storage and application methods in laboratory settings.

Thermal Behavior Analysis

The thermal stability of this compound has been characterized using techniques like thermal analysis and powder X-ray diffractometry. The transformations between dihydrate and anhydrous forms occur at specific temperatures (e.g., conversion to α-type anhydrate at 110°C), which is essential knowledge for its handling and application in research .

Potential in Drug Development

Given its unique properties, there is potential for this compound to be explored further in drug development processes, particularly in creating new treatments for infections caused by mycoplasmas and resistant bacterial strains. Its low cytotoxicity profile makes it an attractive candidate for therapeutic applications.

Future Research Directions

Further studies are needed to explore:

- The full spectrum of antibacterial activity against other pathogens.

- The mechanisms underlying its antimycoplasmal effects.

- Formulation strategies that enhance its stability and efficacy in clinical settings.

属性

IUPAC Name |

7-[2-(aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O4/c19-13-5-11-15(14(20)16(13)22-3-4-27-10(6-21)7-22)23(9-1-2-9)8-12(17(11)24)18(25)26/h5,8-10H,1-4,6-7,21H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKGRIHKSLEKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCOC(C4)CN)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931847 | |

| Record name | 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143375-60-4, 146805-34-7 | |

| Record name | Y 26611 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143375604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-AMMCIFQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146805347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。